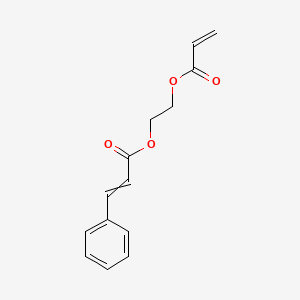
2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate
描述
2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate is a useful research compound. Its molecular formula is C14H14O4 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate is an acrylic ester that has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities. This compound belongs to a class of molecules known for their versatile applications, including drug delivery systems, photopolymerization processes, and as intermediates in organic synthesis. The focus of this article is to explore the biological activity of this compound, including its cytotoxic effects, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an acryloyloxy functional group which is known for its reactivity in polymerization and potential interactions with biological targets.
Cytotoxicity Studies
Recent studies have assessed the cytotoxicity of this compound against various cancer cell lines. The results indicate that this compound exhibits significant cytotoxic effects, particularly against human breast cancer cell lines (MCF-7) and leukemia cells (K562). The following table summarizes the IC50 values observed in these studies:
These findings suggest that the compound may possess promising anti-cancer properties.
The mechanism by which this compound exerts its cytotoxic effects is believed to involve the induction of oxidative stress and apoptosis in cancer cells. Studies indicate that the compound may enhance lipid peroxidation, leading to cellular damage and programmed cell death. This is consistent with observations made in related compounds within the same chemical class.
Case Study 1: Anticancer Activity
In a study conducted by Hayakawa et al., derivatives of similar acrylic compounds were synthesized and tested for their anticancer activity. The study revealed that compounds with specific structural features, such as α,β-unsaturation, exhibited higher cytotoxicity against cancer cell lines. The results highlighted the importance of molecular structure in determining biological activity, suggesting that modifications to the acryloyloxy group may enhance therapeutic efficacy.
Case Study 2: Photopolymerization and Drug Delivery
Another research avenue explored the use of this compound in photopolymerization processes for drug delivery systems. The compound's ability to undergo rapid polymerization upon UV exposure allows for the creation of hydrogels that can encapsulate therapeutic agents. This method has shown potential in enhancing the bioavailability and controlled release of drugs, particularly in localized cancer therapies.
Molecular Docking Studies
Molecular docking studies have been performed to evaluate the interaction between this compound and various biological targets. These simulations suggest that the compound may bind effectively to proteins involved in cancer progression, thereby inhibiting their activity. The binding affinity calculations indicate a favorable interaction profile, supporting further investigation into its therapeutic potential .
属性
IUPAC Name |
2-prop-2-enoyloxyethyl 3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-2-13(15)17-10-11-18-14(16)9-8-12-6-4-3-5-7-12/h2-9H,1,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFHNTLFRMYXKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698522 | |
| Record name | 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52049-17-9 | |
| Record name | 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















